molecular formula C15H11NO2 B6376010 5-(3-Acetylphenyl)-3-cyanophenol, 95% CAS No. 1261983-08-7

5-(3-Acetylphenyl)-3-cyanophenol, 95%

Cat. No. B6376010
CAS RN: 1261983-08-7
M. Wt: 237.25 g/mol
InChI Key: WTNBRHKRXUXDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Acetylphenyl)-3-cyanophenol, 95% (5-APCP-95) is a synthetic compound that has been used in numerous scientific research applications. It is a colorless crystalline solid with a melting point of 97-99°C and a molecular weight of 246.22 g/mol. The compound is soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate, making it an ideal compound for laboratory experiments. 5-APCP-95 is a valuable tool for scientists because it can be used to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

5-(3-Acetylphenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, including hormones, neurotransmitters, and drugs. The compound has also been used in studies of drug metabolism, drug transport, and drug-receptor interactions. Additionally, 5-(3-Acetylphenyl)-3-cyanophenol, 95% has been used in studies of enzyme kinetics, and it has been used to measure the effects of various drugs on the activity of enzymes.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-3-cyanophenol, 95% is not fully understood. However, it is believed that the compound binds to specific sites on the surface of target proteins, which then triggers a cascade of biochemical and physiological effects. Additionally, it is believed that the compound may interact with other molecules in the cell, such as enzymes and receptors, to modulate the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-cyanophenol, 95% are not fully understood. However, the compound has been shown to have a variety of effects on the body, including effects on the nervous system, cardiovascular system, and immune system. Additionally, 5-(3-Acetylphenyl)-3-cyanophenol, 95% has been shown to have an inhibitory effect on the activity of certain enzymes, such as tyrosine hydroxylase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

5-(3-Acetylphenyl)-3-cyanophenol, 95% is an ideal compound for laboratory experiments due to its solubility in methanol, ethanol, DMSO, and ethyl acetate. Additionally, the compound has a relatively high melting point (97-99°C) and a high overall yield in its synthesis. However, the mechanism of action of 5-(3-Acetylphenyl)-3-cyanophenol, 95% is not fully understood, which can limit the accuracy of experiments that use the compound. Additionally, the compound has not been extensively studied, which can limit the range of experiments that can be performed with the compound.

Future Directions

The potential future directions for 5-(3-Acetylphenyl)-3-cyanophenol, 95% are numerous. The compound could be used in further studies of drug metabolism, drug transport, and drug-receptor interactions. Additionally, further studies of the biochemical and physiological effects of 5-(3-Acetylphenyl)-3-cyanophenol, 95% could be conducted. Additionally, the compound could be used in studies of enzyme kinetics, and it could be used to study the effects of various drugs on the activity of enzymes. Finally, the compound could be used in studies of the nervous system, cardiovascular system, and immune system.

Synthesis Methods

5-(3-Acetylphenyl)-3-cyanophenol, 95% is synthesized from 3-acetylphenol and cyanogen bromide. The reaction of 3-acetylphenol with cyanogen bromide yields 5-(3-Acetylphenyl)-3-cyanophenol, 95% in a two-step process. In the first step, 3-acetylphenol is treated with anhydrous sodium acetate and acetic anhydride to form 3-acetylphenyl acetate. In the second step, 3-acetylphenyl acetate is reacted with cyanogen bromide in the presence of anhydrous potassium carbonate to yield 5-(3-Acetylphenyl)-3-cyanophenol, 95%. The overall yield of the reaction is approximately 95%.

properties

IUPAC Name

3-(3-acetylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10(17)12-3-2-4-13(7-12)14-5-11(9-16)6-15(18)8-14/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNBRHKRXUXDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684745
Record name 3'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylphenyl)-3-cyanophenol

CAS RN

1261983-08-7
Record name 3'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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